4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE
Overview
Description
4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of several functional groups, including an ethoxy group, a pyrazole ring, an indole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the ethoxy group, the pyrazole ring, and the indole ring through various substitution and coupling reactions. Common reagents used in these reactions include ethyl iodide, pyrazole derivatives, indole derivatives, and sulfonyl chlorides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophiles or electrophiles used.
Scientific Research Applications
4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: The compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to engage in various types of binding interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Indole Derivatives: Indole-containing compounds are known for their diverse pharmacological properties.
Pyrazole Derivatives: Pyrazole-based compounds are also widely studied for their therapeutic potential.
Uniqueness
What sets 4-ETHOXY-N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-1-BENZENESULFONAMIDE apart is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and interactions compared to simpler analogs. This structural complexity can lead to enhanced biological activity and specificity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-ethoxy-N-[(1-ethylpyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-3-27-15-14-20(26-27)18-28(16-13-19-17-25-24-8-6-5-7-23(19)24)32(29,30)22-11-9-21(10-12-22)31-4-2/h5-12,14-15,17,25H,3-4,13,16,18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIGGIBRXMWRAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CN(CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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